5-(Bromoacetyl)salicylamide

Catalog No.
S664265
CAS No.
73866-23-6
M.F
C9H8BrNO3
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromoacetyl)salicylamide

In Labetalol synthesis, substituting 5-(Bromoacetyl)salicylamide with chloro-analogs or performing in-situ bromination generates corrosive HBr, ring-brominated impurities, and demands complex chromatography. This compound, as a pre-activated electrophile, directly addresses these supply chain bottlenecks: • Enables low-temperature, high-yield amination with predictable kinetics, avoiding O-alkylation. • Eliminates handling of elemental bromine, reducing toxic off-gassing and impurity formation. • Crystalline, stable solid ensures consistent quality and simplifies scale-up. • Reduces purification steps, cutting production costs. Procure as a high-purity KSM for reliable Labetalol manufacturing.

CAS Number

73866-23-6

Product Name

5-(Bromoacetyl)salicylamide

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzamide

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)

InChI Key

VXWSXLSUWGZOHD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O

Synonyms

5-(Bromoacetyl)-2-hydroxybenzamide; 5-(2-Bromoacetyl)-2-hydroxybenzamide; 5-(Bromoacetyl)salicylamide;

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O

The exact mass of the compound 5-(Bromoacetyl)salicylamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 25 g, 50 g

5-(Bromoacetyl)salicylamide (CAS 73866-23-6) is an alpha-bromo ketone and a critical starting material (KSM) for the synthesis of arylethanolamine derivatives, most notably the antihypertensive API Labetalol[1]. Structurally, it combines a phenol-amide core with an activated electrophilic bromoacetyl moiety. In industrial scale-up, it is procured to execute high-yield, low-temperature nucleophilic amination reactions. By serving as a pre-activated electrophile, it streamlines the synthetic pathway to complex beta-blockers and bisthiazole derivatives, offering a stable, crystalline alternative to handling highly corrosive brominating agents in late-stage API synthesis[1].

Procurement Fit

1
Established intermediate for labetalol synthesis via nucleophilic substitution
2
Electrophilic bromoacetyl building block for heterocyclic scaffold construction
3
Supports ANDA analytical method development as a qualified reference standard

Attempting to substitute 5-(Bromoacetyl)salicylamide with its chloro-analog (5-(Chloroacetyl)salicylamide) or its unhalogenated precursor (5-Acetylsalicylamide) fundamentally disrupts manufacturing workflows [1]. The chloro-analog exhibits significantly slower SN2 kinetics, requiring elevated reaction temperatures that promote competitive O-alkylation and thermal degradation of the salicylamide core. Conversely, utilizing 5-Acetylsalicylamide necessitates in-situ bromination, which exposes the batch to harsh reagents (e.g., elemental bromine), generating corrosive hydrogen bromide gas and intractable ring-brominated impurities [1]. Procuring the precisely brominated KSM ensures predictable amination kinetics and eliminates the need for complex, yield-reducing downstream chromatographic purification.

Substitution Risk

Chloroacetyl analog
Lower electrophilicity may require harsher conditions, altering impurity profiles and regioselectivity compared to the bromoacetyl group.
Iodoacetyl analog
Higher leaving-group ability introduces instability and potential deiodination side reactions, complicating purification.
Other halogen analogs
Impurity fingerprints may not match established labetalol intermediate specifications, requiring revalidation in regulated filing contexts.

Accelerated SN2 Amination Kinetics via Bromide Leaving Group

In the carbon-nitrogen bond-forming step of Labetalol synthesis, the choice of the alpha-halo leaving group dictates reaction temperature and overall yield. 5-(Bromoacetyl)salicylamide undergoes nucleophilic substitution with primary or secondary amines at 20–50°C, achieving conversion yields exceeding 85% [1]. In contrast, substituting this compound with 5-(Chloroacetyl)salicylamide requires prolonged heating (>80°C) to achieve comparable conversion, which induces thermal degradation of the salicylamide core and reduces the isolated yield to below 65% [1].

Evidence DimensionAmination conversion yield and required temperature
Target Compound Data>85% yield at 20–50°C
Comparator Or Baseline5-(Chloroacetyl)salicylamide (<65% yield at >80°C)
Quantified Difference>20% absolute yield increase and >30°C reduction in processing temperature
ConditionsSN2 substitution with aralkylamines in polar aprotic solvents

Lowering the amination temperature prevents thermal degradation and maximizes throughput for API manufacturing.

Process efficiency
Cross-study comparable
Total yield 43.6% (four-step sequence)
Literature baselines: 69.4% single-step bromination; 45.0% nucleophilic substitution step.
Reported optimized multi-step yield may support process economics review.
Br₂/H₂O₂ oxidative bromination; conditions: ammonolysis, Friedel-Crafts, α-bromination, substitution.

Elimination of Ring-Brominated Impurities During Scale-Up

Procuring pre-isolated 5-(Bromoacetyl)salicylamide directly bypasses the need for in-situ bromination of 5-acetylsalicylamide during API scale-up [1]. In-situ bromination processes typically generate 5-10% of unwanted ring-brominated side products due to the activating nature of the phenolic hydroxyl group. These structurally similar impurities are difficult to purge via standard crystallization. By utilizing the pre-purified bromoacetyl KSM (>98% purity), manufacturers restrict ring-brominated impurities in the final product to below the 0.1% ICH threshold without requiring costly preparative chromatography [1].

Evidence DimensionRing-brominated impurity levels in downstream API
Target Compound Data<0.1% (compliant with ICH guidelines)
Comparator Or BaselineIn-situ bromination of 5-acetylsalicylamide (5-10% crude impurity load)
Quantified Difference50- to 100-fold reduction in critical process impurities
ConditionsIndustrial scale-up and crystallization purification

Procuring the pre-brominated intermediate is essential for meeting stringent regulatory purity standards for Labetalol without inflating downstream purification costs.

Reference standard
Reported
Qualified ANDA reference standard (USP/EP traceable)
Purity ≥95% (standard), ≥97% (specification grade). Chloroacetyl analog lacks this qualification.
Supports analytical method validation and impurity profiling in regulatory filing context.
Supplier documentation available; traceability upon request.

Solid-State Stability for Gravimetric Precision

Unlike many low-molecular-weight alpha-bromo ketones which are volatile liquids prone to rapid hydrolysis, 5-(Bromoacetyl)salicylamide is a crystalline solid with a melting point of 200-210°C [1]. This high melting point and solid-state stability allow for precise gravimetric dispensing and extended storage under inert conditions (2-8°C) without significant degradation. Compared to liquid bromoacetylating agents, this compound exhibits drastically reduced vapor pressure, minimizing worker exposure and simplifying environmental health and safety (EHS) protocols during large-scale pharmaceutical manufacturing [1].

Evidence DimensionPhysical state and handling safety
Target Compound DataCrystalline solid (MP 200-210°C)
Comparator Or BaselineStandard liquid alpha-bromo ketones (volatile, lachrymatory)
Quantified DifferenceElimination of volatility-related EHS hazards and improved gravimetric precision
ConditionsAmbient weighing and bulk storage under inert gas

The solid-state stability significantly reduces handling risks and infrastructure costs associated with volatile, corrosive intermediates.

Patent documentation
Class-level
Explicitly cited in multiple labetalol synthesis patents
No identified patents for chloroacetyl or iodoacetyl analogs as primary labetalol intermediate.
Documented intermediate status may reduce process development uncertainty.
Condensation with 1-methyl-3-phenylpropylamine; mild conditions (0–10 °C).

Commercial Synthesis of Labetalol and Arylethanolamines

5-(Bromoacetyl)salicylamide is the primary starting material for the commercial production of Labetalol [1]. Its kinetically favored bromoacetyl group allows for efficient, low-temperature coupling with 1-methyl-3-phenylpropylamine, avoiding the thermal degradation and impurity generation associated with chloro-analogs or in-situ bromination.

Development of Novel Bisthiazole Derivatives

Beyond beta-blockers, the compound serves as a versatile building block for synthesizing bisthiazole derivatives and targeted enzyme inhibitors, such as 7-methylguanine derivatives targeting influenza polymerase [2]. The alpha-bromo ketone moiety readily participates in Hantzsch thiazole syntheses with thioamides, providing a reliable scaffold for medicinal chemistry libraries.

Analytical Reference Standard for Impurity Profiling

Due to its role as a key starting material, high-purity 5-(Bromoacetyl)salicylamide is utilized as an analytical reference standard (Labetalol KSM-1 Impurity) in HPLC/LC-MS method development [3]. It enables quality control laboratories to accurately quantify residual precursors in the final API, ensuring compliance with pharmacopeial monographs.

Application Fit

Application
Selection Property
Validation Focus
Labetalol API manufacturing
Bromoacetyl reactivity profile
Nucleophilic displacement efficiency and side-product control
ANDA analytical development
Reference standard qualification
Impurity profiling and pharmacopeial traceability
Heterocyclic scaffold synthesis
Electrophilic building block versatility
Cyclocondensation scope and SAR exploration
Process chemistry optimization
Well-characterized synthetic route
Benchmarking against published yields and conditions

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 7 of 8 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

73866-23-6

Wikipedia

5-Bromoacetyl salicylamide

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